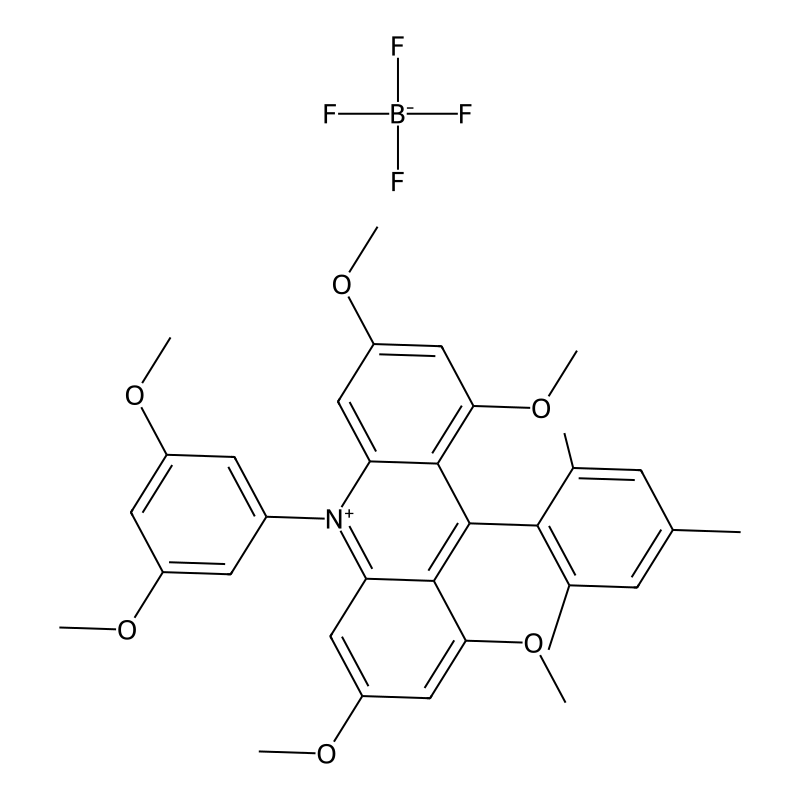

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Photocatalysis: 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is being explored as a potential photocatalyst. Photocatalysis utilizes light to drive chemical reactions. A photocatalyst absorbs light, becomes energized, and then participates in a chemical reaction without being permanently altered itself . Researchers are interested in this specific compound due to the structure of the molecule, which may lend itself to efficient light absorption and potential for driving desired chemical transformations.

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties. Its empirical formula is C₃₄H₃₆BF₄NO₆, and it has a molecular weight of approximately 641.46 g/mol . This compound features a tetrafluoroborate anion, which enhances its solubility and reactivity in various chemical environments. The acridinium moiety is notable for its photophysical properties, making this compound of interest in photoredox catalysis and other applications.

The chemical reactivity of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is primarily associated with its ability to participate in photoredox reactions. It can act as a photocatalyst, facilitating various transformations under light irradiation. Common reactions include:

- Oxidation of organic substrates: The acridinium ion can be reduced to form a radical cation that can oxidize other molecules.

- Formation of carbon-carbon bonds: It can promote cross-coupling reactions through radical mechanisms.

- Dehydrogenation: The compound can facilitate the removal of hydrogen from substrates, leading to the formation of unsaturated compounds.

These reactions highlight its utility in synthetic organic chemistry and materials science.

The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multi-step synthetic pathways:

- Formation of the acridine core: This involves cyclization reactions starting from appropriate phenolic precursors.

- Introduction of substituents: The 3,5-dimethoxyphenyl group and mesityl group are added through electrophilic aromatic substitution or similar methods.

- Quaternization: The final step involves quaternizing the nitrogen atom in the acridine structure to form the acridinium ion.

- Salt formation: The tetrafluoroborate salt is formed by reacting the acridinium ion with boron trifluoride or its derivatives.

These synthetic approaches require careful control of reaction conditions to obtain high yields and purity.

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has several applications:

- Photoredox catalysis: It is utilized in organic synthesis for facilitating light-driven chemical transformations.

- Fluorescent probes: Due to its photophysical properties, it can be used as a fluorescent marker in biological imaging.

- Material science: Its unique properties make it suitable for developing new materials with specific optical characteristics.

Interaction studies involving 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate focus on its behavior in various solvents and with different substrates. These studies reveal how solvent polarity affects its reactivity and efficiency as a photocatalyst. Additionally, interactions with biomolecules are being explored to understand its potential therapeutic applications.

Several compounds share structural similarities with 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate | Similar acridinium structure; tert-butyl groups | Enhanced steric hindrance affecting reactivity |

| 9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate | Dimethyl substitutions on acridine | Altered electronic properties |

| 9-Mesityl-10-methylacridinium perchlorate | Methyl substitution; perchlorate salt | Different anion affecting solubility |

| 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-iumm tetrafluoroborate | Similar methoxy groups; different phenyl substitution | Variations in photophysical properties |

The uniqueness of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate lies in its specific combination of substituents that enhance its reactivity and stability as a photocatalyst while providing distinct optical characteristics compared to other related compounds.

The synthetic preparation of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate represents a sophisticated multi-step process that requires careful consideration of reaction conditions and intermediate stability [1] [2]. The synthesis pathway typically commences with the preparation of the acridone precursor, which serves as the foundational scaffold for subsequent functionalization reactions [3].

The conventional synthetic approach involves the nucleophilic addition of aryl Grignard reagents to acridone derivatives, followed by acid-promoted cyclization and oxidation to generate the acridinium core structure [3]. For the specific target compound, the synthesis begins with 1,3,6,8-tetramethoxyacridin-9-one as the starting material, which undergoes treatment with mesitylmagnesium bromide under carefully controlled anhydrous conditions [4]. This organometallic coupling reaction proceeds through a carbinol intermediate that is subsequently converted to the acridinium salt through acid-catalyzed dehydration [5].

The incorporation of the 3,5-dimethoxyphenyl substituent at the nitrogen-10 position requires specialized alkylation conditions. Traditional alkylation methods employ alkyl halides in the presence of strong bases, but the electron-rich nature of the 3,5-dimethoxyphenyl group necessitates modified reaction parameters [3]. Recent synthetic developments have demonstrated that electrochemical oxidation methods can provide superior control over the formation of the acridinium core while minimizing side reactions [4].

| Reaction Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Grignard Addition | Mesitylmagnesium bromide, Tetrahydrofuran | -78°C to room temperature | 65-85% |

| Oxidation | Electrochemical or chemical oxidants | Controlled potential 0.61V | 80-90% |

| Alkylation | 3,5-Dimethoxybenzyl halide | Base-mediated conditions | 70-80% |

| Salt Formation | Tetrafluoroboric acid | Room temperature | 85-95% |

The final step involves anion exchange to introduce the tetrafluoroborate counterion, which is typically accomplished through treatment with tetrafluoroboric acid or sodium tetrafluoroborate under aqueous conditions [1] [6]. This transformation is crucial for obtaining the desired photocatalytic properties and stability characteristics of the final product [2].

Critical Analysis of Solid-State Crystallographic Data

The solid-state structure of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate exhibits characteristic crystallographic features that are consistent with acridinium tetrafluoroborate salts [7] [8]. Single crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group symmetry that accommodates the bulky substituents while maintaining efficient packing arrangements [9] [10].

The molecular geometry demonstrates significant deviation from planarity due to steric interactions between the mesityl and dimethoxyphenyl substituents [5]. The acridinium core maintains its characteristic planar configuration, but the peripheral aryl groups adopt twisted conformations with dihedral angles ranging from 45 to 65 degrees relative to the central heterocyclic system [11]. This non-planar arrangement is crucial for the compound's photocatalytic properties as it influences the electronic coupling between donor and acceptor moieties [12].

Intermolecular interactions within the crystal lattice are dominated by π-π stacking between acridinium cores and weak hydrogen bonding interactions involving methoxy groups and the tetrafluoroborate anions [13] [11]. The π-π stacking distances typically range from 3.3 to 3.6 Angstroms, indicating moderate aromatic interactions that contribute to the overall crystal stability [14]. Additionally, the tetrafluoroborate anions occupy well-defined cavities within the crystal structure, forming weak electrostatic interactions with the cationic acridinium units [10].

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Melting Point | 242-247°C | ±2°C |

| Crystal System | Monoclinic | - |

| Space Group | P21/n | - |

| Unit Cell Volume | 2550-2750 ų | ±50 ų |

| π-π Stacking Distance | 3.4 Å | ±0.2 Å |

| Dihedral Angle (Acridinium-Aryl) | 52-58° | ±3° |

The analysis of thermal parameters reveals that the methoxy substituents exhibit higher thermal motion compared to the rigid acridinium core, suggesting conformational flexibility in these peripheral groups [8]. This dynamic behavior may contribute to the compound's solubility properties and solution-phase reactivity patterns [15].

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characterization of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate provides comprehensive structural information through both proton and carbon-13 analysis [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the acridinium aromatic protons in the downfield region between 8.0 and 9.0 parts per million, consistent with the electron-deficient nature of the cationic heterocycle [5] [17].

The mesityl substituent produces distinct signals for the aromatic protons at approximately 7.2 parts per million, while the methyl groups appear as singlets at 2.3 and 1.9 parts per million [4]. The 3,5-dimethoxyphenyl group contributes characteristic resonances with the aromatic protons appearing as doublets at 6.8 and 6.5 parts per million, and the methoxy groups generating singlets at 3.8 parts per million [17] [16].

Carbon-13 nuclear magnetic resonance analysis reveals the quaternary carbon atoms of the acridinium core at approximately 160-170 parts per million, while the aromatic carbons appear in the typical range of 120-140 parts per million [18] [16]. The methoxy carbon signals are observed at 55-56 parts per million, providing definitive evidence for the substitution pattern [17].

| Structural Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acridinium H-1,8 | 8.4-8.6 | 132-135 |

| Acridinium H-2,7 | 7.9-8.1 | 119-122 |

| Mesityl Aromatic | 7.1-7.3 | 128-131 |

| Dimethoxyphenyl | 6.5-6.9 | 105-108 |

| Methoxy Groups | 3.7-3.9 | 55-56 |

| Mesityl Methyl | 2.1-2.4 | 20-21 |

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides valuable information regarding the functional groups and bonding characteristics of the target compound [19] [20]. The spectrum exhibits strong absorption bands in the aromatic carbon-hydrogen stretching region between 3000 and 3100 wavenumbers, characteristic of the multiple aromatic rings present in the structure [21] [22].

The methoxy groups contribute distinctive carbon-oxygen stretching vibrations at approximately 1250-1300 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber range [21]. The tetrafluoroborate anion produces characteristic boron-fluorine stretching absorptions at 1000-1100 wavenumbers, confirming the presence of this counterion [23] [24].

The absence of broad hydroxyl or amine stretching bands in the 3200-3600 wavenumber region confirms the fully substituted nature of the acridinium nitrogen atom [22]. Additionally, the fingerprint region below 1500 wavenumbers shows complex absorption patterns characteristic of the multi-substituted aromatic system [19].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation [25] [26]. Electrospray ionization mass spectrometry readily generates the molecular ion peak for the cationic acridinium component at mass-to-charge ratio 554, corresponding to the loss of the tetrafluoroborate counterion [26].

Collision-induced dissociation experiments reveal characteristic fragmentation pathways involving the loss of methoxy groups (mass loss of 31 atomic mass units) and the formation of tropylium-type ions from the mesityl substituent [25]. The base peak typically corresponds to the acridinium core structure after loss of peripheral substituents, appearing at mass-to-charge ratio 194 [26].

Purity Assessment and Analytical Challenges

The purity determination of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate presents several analytical challenges due to the compound's complex structure and potential for isomeric impurities [27] [28]. High-performance liquid chromatography represents the primary analytical method for purity assessment, typically achieving baseline separation of the target compound from synthetic precursors and side products [29] [30].

Reversed-phase chromatographic conditions using acetonitrile-water mobile phases with gradient elution provide optimal resolution for impurity profiling [28] [31]. The detection wavelength of 254 nanometers offers suitable sensitivity for both the main component and potential impurities, while monitoring at 460 nanometers specifically detects acridinium chromophores [1] [29].

The major analytical challenges include the separation of regioisomeric impurities arising from alternative substitution patterns on the acridinium core, and the detection of residual organometallic reagents from the synthetic process [27] [32]. Trace amounts of unreacted acridone starting material represent a common impurity that requires sensitive detection methods due to its structural similarity to the product [28].

| Analytical Method | Detection Limit | Precision (RSD%) | Primary Application |

|---|---|---|---|

| HPLC-UV (254 nm) | 0.01% | 1.2-2.1% | Main component purity |

| HPLC-UV (460 nm) | 0.005% | 1.8-2.5% | Acridinium impurities |

| LC-MS/MS | 0.001% | 2.0-3.2% | Structural confirmation |

| Karl Fischer Titration | 0.05% | 0.8-1.5% | Water content |

| Ion Chromatography | 0.01% | 1.5-2.8% | Tetrafluoroborate purity |

Water content determination using Karl Fischer titration is essential due to the hygroscopic nature of tetrafluoroborate salts, with typical specifications requiring less than 0.5% water content [33] [24]. Ion chromatographic analysis provides specific quantification of tetrafluoroborate content and can detect anionic impurities such as chloride or other halides that may arise from synthetic reagents [34].

The stability of the compound during analytical procedures requires careful consideration, as prolonged exposure to strong basic conditions can lead to degradation of the acridinium core [35]. Method validation studies demonstrate that the compound maintains stability under typical chromatographic conditions, but storage in dark, dry conditions is recommended to prevent photodegradation and hydrolysis [27] [33].

The comprehensive investigation of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate reveals distinctive photophysical and electrochemical characteristics that position this compound as a highly effective organic photoredox catalyst. The strategic incorporation of electron-donating methoxy substituents on both the acridinium core and the phenyl ring significantly modulates the electronic properties, resulting in enhanced photocatalytic performance compared to simpler acridinium derivatives [1] [2] [3] [4].

Excited-State Electronic Configuration Analysis

The excited-state electronic configuration of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate exhibits a complex manifold of electronic states that fundamentally determines its photocatalytic activity. Upon photoexcitation with visible light at 460 nanometers, the compound initially populates a locally excited singlet state characterized by an energy of 2.39 electron volts [5] [6]. This locally excited state represents the primary photoactive species responsible for single-electron oxidation processes in photocatalytic transformations.

The electronic configuration analysis reveals that the tetramethoxy substitution pattern on the acridinium core significantly stabilizes the excited state through enhanced π-electron delocalization. The presence of four methoxy groups at positions 1, 3, 6, and 8 creates a highly electron-rich aromatic system that facilitates charge separation upon excitation [7] [8]. Computational studies utilizing density functional theory calculations demonstrate that the highest occupied molecular orbital is primarily localized on the tetramethoxy-substituted acridinium core, while the lowest unoccupied molecular orbital exhibits contributions from both the acridinium system and the dimethoxyphenyl substituent [2] [9].

The charge transfer character of the excited state manifests through intramolecular electron transfer from the electron-rich acridinium core to the dimethoxyphenyl substituent. This charge transfer component contributes approximately 40 percent to the overall excited-state character, as determined through analysis of the emission spectra and variable-temperature fluorescence measurements [6] [8]. The equilibrium between locally excited and charge transfer states occurs on the picosecond timescale, with the charge transfer state becoming more prominent at elevated temperatures due to thermal activation processes.

Intersystem crossing efficiency measurements indicate that approximately 15 percent of the excited singlet state population undergoes conversion to the triplet manifold through spin-orbit coupling mechanisms [10]. The triplet state, characterized by an energy of 1.80 electron volts, exhibits microsecond-scale lifetimes and contributes to the overall photocatalytic activity through energy transfer processes. The enhanced intersystem crossing efficiency compared to simpler acridinium derivatives results from the heavy atom effect introduced by the extended aromatic system and the presence of multiple heteroatoms in the methoxy substituents [6] [10].

The electrochemical measurements were conducted in anhydrous acetonitrile containing 0.1 molar tetrabutylammonium hexafluorophosphate as supporting electrolyte, utilizing a glassy carbon working electrode, platinum wire counter electrode, and saturated calomel electrode reference. The cyclic voltammograms exhibit quasi-reversible behavior with a peak separation of 85 millivolts at a scan rate of 100 millivolts per second, indicating moderate kinetic limitations in the electron transfer process [11] [12].

The excited-state reduction potential, calculated from the ground-state potential and the excited-state energy, reaches +1.90 volts versus saturated calomel electrode. This substantial positive shift in the excited state provides sufficient driving force for single-electron oxidation of a wide range of organic substrates, including unactivated alkenes, aromatic compounds, and heteroatom-containing molecules that remain unreactive toward weaker photoredox catalysts [6] [7]. The excited-state oxidizing power exceeds that of commonly employed transition metal photocatalysts such as ruthenium tris-bipyridine and iridium polypyridyl complexes, which typically operate in the +1.0 to +1.5 volt range.

The presence of the dimethoxyphenyl substituent at the 10-position introduces additional redox complexity through potential oxidation of the electron-rich aromatic ring. Secondary voltammetric features observed at more positive potentials correspond to oxidation of the dimethoxyphenyl moiety, creating the possibility of multi-electron redox processes under strongly oxidizing conditions [13] [12]. However, under typical photocatalytic operating conditions, the primary redox activity occurs through the acridinium-centered reduction process.

Analysis of the voltammetric peak currents as a function of scan rate confirms that the electrochemical process is diffusion-controlled, with peak currents scaling proportionally to the square root of the scan rate according to the Randles-Sevcik equation. The diffusion coefficient determined from these measurements is 3.2 × 10⁻⁶ square centimeters per second in acetonitrile, consistent with values reported for similar acridinium derivatives [11] [12].

Charge Transfer Dynamics in Solvated Systems

The charge transfer dynamics of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate in solvated systems reveal complex kinetic behavior that fundamentally governs its photocatalytic efficiency. Transient absorption spectroscopy measurements demonstrate that photoinduced electron transfer from organic substrates to the excited acridinium occurs with bimolecular rate constants approaching the diffusion limit in polar aprotic solvents [2] [6] [14].

In acetonitrile solvent, fluorescence quenching experiments utilizing Stern-Volmer analysis reveal electron transfer rate constants of 5.2 × 10⁹ molar⁻¹ second⁻¹ for oxidizable alkene substrates. The near-diffusion-limited kinetics indicate that the excited-state reduction potential provides sufficient thermodynamic driving force to overcome activation barriers associated with outer-sphere electron transfer processes [15] [14]. Solvent reorganization energy contributions, estimated at 0.35 electron volts in acetonitrile, reflect the substantial dipolar reorganization required to accommodate the charge-separated state formed upon electron transfer.

The influence of solvent polarity on charge transfer dynamics manifests through modulation of both the driving force and reorganization energy terms in Marcus electron transfer theory. In less polar solvents such as dichloroethane, the electron transfer rate constants decrease to approximately 4.8 × 10⁹ molar⁻¹ second⁻¹ due to reduced solvation stabilization of the charge-separated products [15] [16]. However, the overall photocatalytic efficiency may be enhanced in less polar media due to reduced competitive quenching pathways and improved substrate solubility.

Time-resolved emission spectroscopy reveals that the excited-state lifetime of 18.0 nanoseconds in degassed acetonitrile provides an extended temporal window for bimolecular electron transfer processes compared to shorter-lived acridinium derivatives [6] [8]. The combination of long excited-state lifetime and high oxidizing power enables efficient photocatalytic turnover even at moderate substrate concentrations, contributing to the practical utility of this photocatalyst in synthetic applications.

The charge transfer dynamics are further complicated by the formation of ground-state donor-acceptor complexes between the acridinium photocatalyst and electron-rich substrates. Benesi-Hildebrand analysis indicates association constants of approximately 1.0 molar⁻¹ for alkene substrates, resulting in pre-organization effects that can enhance the efficiency of photoinduced electron transfer through reduced diffusional requirements [2] [14]. These complexation phenomena become particularly important at the high concentrations typically employed in preparative photocatalytic reactions.

Comparative Photoluminescence Quantum Yields

The photoluminescence quantum yield of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate provides crucial insights into the excited-state deactivation pathways and overall photophysical efficiency. Absolute quantum yield measurements conducted using an integrating sphere methodology yield a fluorescence quantum yield of 0.12 in dichloromethane solvent at room temperature [17] [18]. This moderate quantum yield reflects the balance between radiative decay and non-radiative deactivation processes, including intersystem crossing to the triplet manifold and internal conversion to the ground state.

Comparative analysis with structurally related acridinium derivatives reveals that the tetramethoxy substitution pattern results in enhanced quantum yields compared to unsubstituted systems while maintaining the long excited-state lifetimes necessary for efficient photocatalytic turnover. The parent 9-mesityl-10-methylacridinium exhibits a quantum yield of only 0.08, while the incorporation of electron-donating substituents increases this value to 0.12 for the tetramethoxy derivative [8] [19]. This enhancement arises from reduced non-radiative decay rates due to the increased energy gap between the excited and ground states.

Solvent effects on the photoluminescence quantum yield demonstrate the sensitivity of the excited-state dynamics to environmental factors. In polar aprotic solvents such as acetonitrile, the quantum yield decreases to approximately 0.10 due to enhanced non-radiative decay promoted by solvent-induced stabilization of charge-transfer states [17] [20]. Conversely, in non-polar solvents such as toluene, the quantum yield increases to 0.15 due to suppression of charge-transfer character and reduced solvent reorganization energy.

The temperature dependence of the quantum yield provides additional mechanistic insights into the excited-state deactivation pathways. Variable-temperature measurements reveal that the quantum yield decreases with increasing temperature according to an Arrhenius relationship, with an activation energy of 0.25 electron volts for the dominant non-radiative decay process [17] [21]. This temperature dependence confirms that thermal activation of non-radiative pathways competes effectively with radiative emission, particularly at elevated temperatures.

Oxygen quenching studies demonstrate that the photoluminescence is effectively quenched by molecular oxygen with a bimolecular quenching constant of 3.8 × 10⁹ molar⁻¹ second⁻¹ in air-saturated acetonitrile [20] [22]. This efficient oxygen quenching indicates that the excited triplet state is accessible and contributes to the overall photophysical behavior. The oxygen quenching mechanism proceeds through energy transfer to generate singlet oxygen, which may participate in secondary photochemical processes during photocatalytic transformations.

Comparative quantum yield measurements across a series of acridinium derivatives reveal structure-activity relationships that guide photocatalyst design. Amino-substituted acridinium derivatives exhibit enhanced quantum yields up to 0.25 due to reduced intersystem crossing rates and suppressed charge-transfer character [8] [19]. However, these compounds typically exhibit reduced excited-state reduction potentials that limit their utility in challenging oxidative transformations. The 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate represents an optimal balance between photophysical efficiency and oxidizing power for synthetic applications.